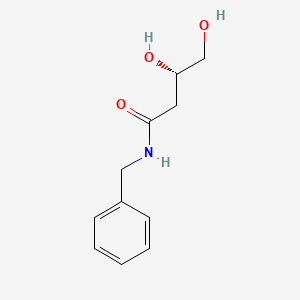

(S)-N-Benzyl-3,4-dihydroxy butyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-N-Benzyl-3,4-dihydroxy butyramide is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two hydroxyl groups on the butyramide chain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-3,4-dihydroxy butyramide can be achieved through several methods. One common approach involves the catalytic hydration of butyronitrile, which is then reacted with benzylamine to form the desired amide. Another method includes the reaction of butyryl chloride with benzylamine under basic conditions to yield the amide. Additionally, the reduction of butyraldoxime with benzylamine can also produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves continuous-flow protocols to ensure high yield and purity. These methods often utilize acyl azide intermediates, which are generated in situ and reacted with benzylamine to form the amide bond. This approach minimizes side reactions and maintains the chiral integrity of the product .

化学反応の分析

Types of Reactions

(S)-N-Benzyl-3,4-dihydroxy butyramide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

HIV Protease Inhibition

One of the notable applications of (S)-N-Benzyl-3,4-dihydroxy butyramide is its role as an inhibitor of HIV protease. This enzyme is crucial for the replication of the HIV virus. Studies have indicated that compounds with similar structures can effectively inhibit this enzyme, thus potentially contributing to antiretroviral therapies .

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory effects. It has been investigated in models of inflammatory pain, where it showed a significant reduction in pain levels without altering self-motivated behaviors in animal models . This suggests its potential utility in treating inflammatory conditions.

Dual Inhibition of Enzymes

Recent studies have focused on the compound's ability to act as a dual inhibitor of soluble epoxide hydrolase and phosphodiesterase 4. The inhibition of these enzymes can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a vital role in various cellular processes, including inflammation and pain modulation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been critical in optimizing its pharmacological properties. Modifications to the benzyl moiety and the butyramide backbone have been explored to enhance potency and selectivity against specific targets.

In Vitro Studies

In vitro studies have shown that variations in substituents on the benzyl ring significantly affect the compound's inhibitory activity against enzymes such as soluble epoxide hydrolase. For instance, certain substitutions have resulted in subnanomolar IC50 values, indicating high potency .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 0.6 | Soluble Epoxide Hydrolase |

| Compound B | 5.0 | Phosphodiesterase 4 |

Pain Management

A study involving a rat model for inflammatory pain demonstrated that administration of this compound led to a rapid decrease in pain scores compared to control groups. The compound was administered orally, showing good bioavailability and rapid onset of action .

Combination Therapies

Research has also explored the use of this compound in combination with other analgesics to enhance therapeutic efficacy while minimizing side effects. The synergistic effects observed in these combinations suggest a promising avenue for future pain management strategies.

作用機序

The mechanism of action of (S)-N-Benzyl-3,4-dihydroxy butyramide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

類似化合物との比較

Similar Compounds

Butyramide: A simpler amide derivative of butyric acid.

Phenylalanine Butyramide: A butyrate derivative with applications in cosmetics and medicine.

Acetamide: A smaller amide with different chemical properties.

Uniqueness

(S)-N-Benzyl-3,4-dihydroxy butyramide is unique due to its specific structure, which includes a benzyl group and two hydroxyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other amides. Its ability to interact with specific enzymes and pathways makes it a valuable compound in various research fields .

生物活性

(S)-N-Benzyl-3,4-dihydroxy butyramide is a chiral compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a butyramide backbone, with hydroxyl groups at the 3 and 4 positions. Its molecular formula is C_{12}H_{15}N_{1}O_{3}, and it has a molar mass of approximately 221.27 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity, influencing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have indicated that this compound may reduce inflammation through inhibition of specific pathways involved in inflammatory responses .

- Neuroprotective Activity : Preliminary research suggests that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and neurotransmitter metabolism. For instance, it interacts with soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4), which are critical in pain and inflammatory pathways .

- Receptor Binding : Investigations into the binding affinity of this compound to various receptors have revealed its potential to modulate receptor activity, thereby influencing cellular signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-N-Benzyl-3,4-dihydroxy butyramide | Same backbone with different stereochemistry | Different biological activity profile |

| N-benzoyl-L-threonine | Contains a benzoyl group instead of benzyl | Different functional group leading to varied activity |

| 3-hydroxy-N-benzylbutyramide | Lacks one hydroxyl group | May exhibit different solubility and reactivity |

| N-benzylglycine | Amino acid derivative with similar nitrogen | Different pharmacological properties |

This table illustrates how the unique combination of hydroxyl groups and specific stereochemistry contributes to the distinct biological activities of this compound compared to related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests its potential utility in developing new antimicrobial agents.

- Anti-inflammatory Activity : A study utilizing a lipopolysaccharide-induced inflammation model in rats showed that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups .

- Neuroprotective Effects : Research exploring the neuroprotective effects indicated that this compound could mitigate oxidative stress in neuronal cells, highlighting its potential role in treating conditions like Alzheimer's disease .

特性

IUPAC Name |

(3S)-N-benzyl-3,4-dihydroxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-8-10(14)6-11(15)12-7-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXGCLMWKLDOEZ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)C[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。